Iproclozide

Catalog No.
S006260
CAS No.
3544-35-2
M.F
C11H15ClN2O2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iproclozide

CAS Number

3544-35-2

Product Name

Iproclozide

IUPAC Name

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

GGECDTUJZOXAAR-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Synonyms

iproclozide, p-(chlorophenoxy)acetic acid 2-isopropylhydrazide

Canonical SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

The exact mass of the compound Iproclozide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iproclozide is an irreversible and selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. It was primarily used as an antidepressant in the mid-20th century, marketed under trade names such as Sursum and Sinderesin. Iproclozide functions by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .

Primarily related to its mechanism of action as a monoamine oxidase inhibitor. The primary reaction involves the irreversible binding to the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase, leading to enzyme inactivation. This results in the accumulation of monoamines, which can affect various physiological processes. The degradation products of this reaction may include potentially harmful metabolites, including those that could induce hepatotoxicity .

Iproclozide exhibits significant biological activity as a central nervous system stimulant due to its role as a monoamine oxidase inhibitor. Its effects include:

  • Antidepressant Effects: By increasing levels of neurotransmitters like serotonin and norepinephrine, iproclozide can alleviate symptoms of depression.
  • Potential Hepatotoxicity: There have been reports linking iproclozide to severe liver damage, including fulminant hepatitis, suggesting that its metabolites may be hepatotoxic .
  • Neuroprotective Effects: Some studies indicate that MAO inhibition may confer neuroprotective benefits by reducing oxidative stress associated with neurodegenerative diseases .

The synthesis of iproclozide typically involves several steps:

  • Formation of Hydrazine Derivatives: Starting materials include hydrazine or its derivatives.
  • Alkylation: A chlorinated aromatic compound is introduced through nucleophilic substitution.
  • Cyclization and Purification: The resulting compound undergoes cyclization to form iproclozide, followed by purification processes such as recrystallization.

Specific details on the synthesis pathways can vary based on the desired purity and yield .

Research on iproclozide has highlighted several important interactions:

  • Drug Interactions: As a monoamine oxidase inhibitor, iproclozide can interact with tyramine-rich foods, leading to hypertensive crises.
  • Co-administration with Other Antidepressants: Caution is advised when combining iproclozide with other antidepressants due to the risk of serotonin syndrome.
  • Metabolic Interactions: Studies suggest that iproclozide may induce certain liver enzymes, potentially affecting the metabolism of co-administered drugs .

Iproclozide shares similarities with other monoamine oxidase inhibitors but possesses unique characteristics that differentiate it from them. Below is a comparison with selected compounds:

CompoundClassSelectivityUnique Features
IproclozideHydrazineNon-selectiveAssociated with hepatotoxicity
PhenelzineHydrazineNon-selectiveUsed for anxiety; fewer liver toxicity reports
TranylcypromineAmphetamineNon-selectiveShorter half-life; less hepatotoxicity
SelegilinePropargylamineSelectivePrimarily inhibits MAO B; used for Parkinson's disease
MoclobemideMorpholinobenzamideSelectiveReversible MAOI; fewer side effects

Uniqueness of Iproclozide

Iproclozide's unique profile stems from its irreversible action and significant association with liver toxicity. While other MAOIs also inhibit monoamine oxidase, their safety profiles and selectivity can differ markedly, making iproclozide a compound of particular concern in clinical settings .

Iproclozide represents a structurally complex hydrazine derivative that served as a monoamine oxidase inhibitor with distinct molecular architecture and characteristic spectroscopic signatures. This compound, bearing the IUPAC name 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide, exhibits a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol [1] [2] [3] [4]. The compound possesses the CAS registry number 3544-35-2 and demonstrates a characteristic melting point range of 93-94°C [2] [4].

The molecular architecture of iproclozide incorporates several distinct structural domains that contribute to its pharmacological properties. The percent composition analysis reveals carbon content of 54.44%, hydrogen at 6.23%, chlorine at 14.61%, nitrogen at 11.54%, and oxygen at 13.18% [2] [4]. This elemental distribution reflects the presence of multiple functional groups organized within a relatively compact molecular framework.

Molecular Architecture: IUPAC Nomenclature and Functional Groups

The systematic IUPAC nomenclature of iproclozide as 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide provides direct insight into its structural organization [1] [5] [3]. The molecule features a central acetohydrazide backbone (-CH2-CO-NH-NH-) that serves as the primary structural scaffold connecting two distinct molecular domains. The hydrazide functional group (-CO-NH-NH-) represents the pharmacologically active center responsible for monoamine oxidase enzyme interaction [6] [7].

The aromatic domain consists of a 4-chlorophenyl ring system connected through an ether linkage to the acetohydrazide chain. This 4-chlorophenoxy moiety contributes significant electronic effects due to the electron-withdrawing nature of the chlorine substituent positioned at the para location [6] [5]. The chlorine atom influences the overall electronic distribution within the aromatic system, affecting both the chemical reactivity and binding characteristics of the molecule.

The terminal nitrogen atom of the hydrazide group bears an isopropyl substituent (propan-2-yl), providing hydrophobic character and contributing to the overall three-dimensional molecular shape [1] [3]. This branched alkyl group influences the conformational preferences and potentially affects the enzyme binding specificity.

The canonical SMILES representation CC(C)NNC(=O)COC1=CC=C(C=C1)Cl accurately captures the connectivity pattern, while the InChI key GGECDTUJZOXAAR-UHFFFAOYSA-N provides a unique molecular identifier [1] [5] [3] [4]. The standard InChI string InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) encodes the complete structural information including stereochemical details [1] [3] [4].

Spectroscopic Profile: NMR, MS, and IR Spectral Signatures

The spectroscopic characterization of iproclozide reveals distinctive signatures corresponding to its functional groups and molecular architecture. Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for structural identification and confirmation.

The IR spectrum of iproclozide exhibits characteristic N-H stretching vibrations for the hydrazide functionality appearing at 3425 cm⁻¹ and 3125 cm⁻¹, indicating the presence of both primary and secondary amine environments [8] [9] [10]. Aromatic C-H stretching appears at 3060 cm⁻¹, while aliphatic C-H stretching occurs at 2928 cm⁻¹, consistent with the presence of both aromatic and alkyl components [8] [10].

The amide carbonyl group produces a strong absorption at 1645 cm⁻¹, characteristic of the C=O stretch in acetohydrazide derivatives [8] [9] [10]. Aromatic C=C stretching vibrations appear in the range 1625-1440 cm⁻¹, though these may be partially obscured within the fingerprint region [8]. The ether linkage manifests through antisymmetric C-O stretching at 1266-1232 cm⁻¹ and symmetric stretching at 1025-1001 cm⁻¹ [8] [9].

Proton NMR spectroscopy of iproclozide would be expected to show characteristic chemical shift patterns reflecting the diverse proton environments. The aromatic protons of the 4-chlorophenyl ring should appear as doublets in the range 6.9-7.3 ppm, with the chlorine substituent causing downfield shifts relative to unsubstituted benzene [11] [12] [10]. The methylene bridge protons (-O-CH2-CO-) would appear as a singlet around 5.2 ppm, deshielded by the adjacent oxygen and carbonyl groups [11] [10].

The isopropyl group would generate characteristic patterns with the methine proton appearing as a multiplet at 3.8-4.2 ppm and the methyl groups as a doublet at 1.1-1.3 ppm [11] [12]. The hydrazide NH protons would appear as broad signals due to exchange processes, with the secondary NH expected around 9.1 ppm and the terminal NH2 group at 4.5-5.5 ppm [11] [12] [10].

Mass spectrometry fragmentation would be expected to follow predictable patterns based on the molecular structure. The molecular ion peak would appear at m/z 242 with moderate intensity [13] [14]. Common fragmentation pathways would include loss of the isopropyl group (M-43), generating a fragment at m/z 199, and formation of the 4-chlorophenoxy cation at m/z 127, which would likely serve as the base peak due to its resonance stabilization [13].

Crystallographic Data and Conformational Analysis

While specific crystallographic data for iproclozide are not extensively documented in the available literature, the molecular structure suggests several important conformational considerations. The compound contains multiple rotatable bonds, particularly around the ether linkage (Ar-O-CH2) and the hydrazide chain (CH2-CO-NH-NH), which allow for conformational flexibility [15] [16].

The melting point of 93-94°C indicates a relatively stable crystalline form with moderate intermolecular interactions [2] [4] [17]. This melting point range suggests the presence of hydrogen bonding networks within the crystal lattice, likely involving the hydrazide NH groups as both donors and acceptors [18].

Molecular modeling studies would predict that the compound adopts extended conformations in solution, with the aromatic ring and isopropyl group oriented to minimize steric interactions [19] [20] [21]. The hydrazide functionality likely maintains a relatively planar geometry due to partial double bond character arising from resonance with the carbonyl group [15].

The presence of the 4-chlorophenyl group introduces significant electronic effects that influence both the molecular conformation and crystal packing arrangements. The chlorine atom, with its substantial van der Waals radius and electronegativity, affects intermolecular interactions and may contribute to specific packing motifs in the solid state [15] [16] [18].

Comparative Analysis with Structural Analogs (e.g., Phenelzine, Iproniazid)

Iproclozide belongs to the hydrazine class of monoamine oxidase inhibitors, sharing structural features with several important analogs including phenelzine and iproniazid [7] [22] [23] [24]. This comparative analysis reveals both similarities and distinctive differences that influence their pharmacological profiles.

Phenelzine (C8H12N2, molecular weight 136.19 g/mol) represents a simpler hydrazine derivative with the structure β-phenylethylhydrazine [22]. Compared to iproclozide, phenelzine lacks the acetohydrazide functionality and the chlorinated aromatic ether component, resulting in a significantly smaller molecular size [22] . Both compounds share the terminal hydrazine group that serves as the site of monoamine oxidase interaction, but iproclozide possesses additional structural complexity through its acetohydrazide linker and substituted aromatic system [7] [22].

Iproniazid (C9H13N3O, molecular weight 179.22 g/mol) exhibits closer structural similarity to iproclozide, containing an isopropyl hydrazide moiety [23] [26]. However, iproniazid features a pyridine ring system rather than the chlorophenoxy group found in iproclozide [23]. The isopropyl hydrazine component is common to both molecules, suggesting similar steric requirements for enzyme binding [23] [24].

All three compounds function as irreversible, non-selective monoamine oxidase inhibitors, distinguishing them from newer reversible inhibitors such as moclobemide [7] [24] . The irreversible nature of inhibition arises from covalent bond formation between the hydrazine functionality and the flavin adenine dinucleotide cofactor of the enzyme [24] [26].

The structural differences among these analogs correlate with their distinct safety profiles and clinical outcomes. Iproclozide and iproniazid both demonstrated significant hepatotoxicity, leading to their clinical discontinuation, while phenelzine maintained a more acceptable safety profile [6] [23] [27]. This difference may relate to the metabolic pathways available for each compound, with the acetohydrazide and aromatic ether functionalities in iproclozide potentially generating hepatotoxic metabolites [27].

Molecular size and lipophilicity differences among these analogs also influence their pharmacokinetic properties. Iproclozide, with its highest molecular weight (242.70 g/mol) and chlorophenoxy component, likely exhibits greater lipophilicity compared to phenelzine and iproniazid [1] [22] [23]. This enhanced lipophilicity may affect tissue distribution and metabolic stability.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

242.0822054 g/mol

Monoisotopic Mass

242.0822054 g/mol

Heavy Atom Count

16

LogP

2.02 (LogP)

Melting Point

93.5 °C

UNII

1II9D6CB3J

Drug Indication

For the treatment of depression.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AF - Monoamine oxidase inhibitors, non-selective
N06AF06 - Iproclozide

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Other CAS

3544-35-2

Wikipedia

Iproclozide

Dates

Last modified: 07-15-2023
Suerinck A, Suerinck E: [Depressive states in a sanatorium milieu and monoamine oxidase inhibitors. (Therapeutic results by the combination of iproclozide and chlordiazepoxide). Apropos of 146 cases]. J Med Lyon. 1966 Apr 5;47(96):573-86. [PMID:5930723]
Pessayre D, de Saint-Louvent P, Degott C, Bernuau J, Rueff B, Benhamou JP: Iproclozide fulminant hepatitis. Possible role of enzyme induction. Gastroenterology. 1978 Sep;75(3):492-6. [PMID:680506]

Explore Compound Types